molecular formula C13H6ClF3N6O2S B2789005 3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 251307-16-1

3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine

Katalognummer: B2789005
CAS-Nummer: 251307-16-1
Molekulargewicht: 402.74
InChI-Schlüssel: DQLNZPOOVMFSME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a sulfanyl-linked 1H-1,2,4-triazole moiety at position 2. The triazole ring is further substituted with a 3-nitro-2-pyridinyl group. The presence of electron-withdrawing groups (nitro, trifluoromethyl) and the sulfanyl bridge may influence reactivity, stability, and biological activity.

Eigenschaften

IUPAC Name

3-chloro-2-[[1-(3-nitropyridin-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N6O2S/c14-8-4-7(13(15,16)17)5-19-11(8)26-12-20-6-22(21-12)10-9(23(24)25)2-1-3-18-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLNZPOOVMFSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine typically starts with the chlorination of the pyridine ring, followed by the introduction of the trifluoromethyl group. The sulfanyl triazole moiety is then attached via a nucleophilic substitution reaction. Typical reaction conditions include the use of polar aprotic solvents and the application of mild heating to ensure reaction completion.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale batch reactors, maintaining strict control over temperature and pH to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The nitro group can be further oxidized under specific conditions to yield nitroso or other higher oxidation state compounds.

  • Reduction: : The nitro group can be reduced to an amine using hydrogenation reactions, often with palladium on carbon as a catalyst.

  • Substitution: : The chlorine atom on the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H₂).

  • Substitution: : Sodium hydride (NaH), potassium carbonate (K₂CO₃), often in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

  • Oxidation: : Formation of nitroso derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Variously substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has highlighted the potential of triazole derivatives, including the compound , as effective antifungal agents. The compound exhibits significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus.

  • Minimum Inhibitory Concentration (MIC): Studies have shown that compounds similar to 3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine can achieve MIC values as low as 0.0156 μg/mL against Candida albicans, indicating a potency significantly higher than traditional antifungals like fluconazole .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. It has shown effectiveness against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Efficacy: Compounds derived from triazoles have been found to possess MIC values ranging from 0.25 to 2 μg/mL against various bacterial strains, demonstrating comparable or superior activity compared to established antibiotics like chloramphenicol and ciprofloxacin .

Structure-Activity Relationship (SAR)

The structure of 3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine plays a crucial role in its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, while the triazole ring contributes to its interaction with biological targets.

Case Study 1: Antifungal Efficacy

A study conducted by Zoumpoulakis et al. synthesized various triazole derivatives and evaluated their antifungal activities. The results indicated that compounds with similar structural features to 3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine exhibited enhanced antifungal activity against multiple fungal strains compared to traditional agents .

Case Study 2: Antibacterial Potency

Another investigation focused on synthesizing clinafloxacin-triazole hybrids demonstrated that derivatives of triazole showed remarkable antibacterial properties against MRSA. The study reported MIC values significantly lower than those observed for standard treatments, underscoring the potential of triazole-containing compounds in developing new antibiotics .

Wirkmechanismus

This compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular macromolecules, disrupting normal cellular functions. The triazole ring is known to engage in hydrogen bonding and π-stacking interactions, further influencing its activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Triazole Ring

  • Compound A : 3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine (CAS 1823182-70-2)

    • Key Difference : Replaces the 3-nitro-2-pyridinyl group with a trifluoromethyl group on the triazole.
    • Molecular Weight : 380.66 g/mol.
    • Properties : Higher lipophilicity due to the trifluoromethyl group; used as a high-purity pharmaceutical intermediate .
  • Compound B : 3-Chloro-2-(difluoro(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)methyl)-5-(trifluoromethyl)pyridine

    • Key Difference : Features a difluoro-methyl bridge and a 4-nitrophenyl-substituted triazole.
    • Impact : The difluoro group may enhance metabolic stability, while the nitro-phenyl substitution alters electronic properties .

Functional Group Modifications

  • Compound C: 3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine (CAS 1823183-56-7) Key Difference: Sulfonyl (SO₂) bridge instead of sulfanyl (S-). Molecular Formula: C₉H₃ClF₆N₄O₂S.
  • Compound D : 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e)

    • Key Difference : Incorporates a benzyloxy-linked nitro-phenyl group instead of a triazole.
    • Properties : Melting point 122.1–124.8°C; higher steric bulk may reduce solubility .

Structural Analogues with Pyridine-Nitro Motifs

  • Compound E: 3-Nitro-2-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]pyridine Key Difference: Pyrazole ring replaces triazole, with a piperidine linker.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves sequential reactions, including nucleophilic substitution, Boc protection, and palladium-catalyzed cross-coupling. Key steps include:

  • Step 1: Reacting 3-fluoro-2-formylpyridine with hydrazine at 110°C for 16 hours to form the pyrazole intermediate (29% yield). Use reverse-phase HPLC for purification to remove unreacted hydrazine and byproducts .
  • Step 2: Boc protection using Boc₂O and Et₃N in DMF (88% yield). Monitor completion via TLC (ethyl acetate/hexane, 1:3) .
  • Step 3: Cross-coupling with 3-nitro-2-pyridinyl-triazole using Pd₂(dba)₃/XPhos under N₂ at 100°C. Optimize ligand-to-palladium ratios (1:1 to 2:1) to suppress homocoupling byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.